molecular formula C10H13BrO4 B1521434 3-Bromo-4,5,6-trimethoxy-2-methylphenol CAS No. 918799-14-1

3-Bromo-4,5,6-trimethoxy-2-methylphenol

Cat. No. B1521434
CAS RN: 918799-14-1
M. Wt: 277.11 g/mol
InChI Key: UPFOLLAZMUMUCI-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6-trimethoxy-2-methylphenol (BTMP) is a chemical compound with the molecular formula C10H13BrO4 . It has been of great interest in the scientific community due to its unique properties and potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of similar compounds can be achieved through the bromination of o-cresol using bromine in chloroform. The reaction proceeds under reflux conditions with the addition of sodium bicarbonate as a base. The crude product can be purified by recrystallization in ethanol.


Molecular Structure Analysis

The molecular weight of BTMP is 277.11 g/mol . The average mass is 277.112 Da and the monoisotopic mass is 275.999725 Da .


Physical And Chemical Properties Analysis

BTMP is a crystalline solid with a molecular weight of 277.11 g/mol. Other physical and chemical properties of similar compounds include a melting point of 130-132°C, a boiling point of 272-274°C, and a density of 1.55 g/cm3.

Scientific Research Applications

Antioxidant Activity

Bromophenols, including those from marine algae, have been recognized for their significant antioxidant capabilities. Studies have demonstrated that these compounds exhibit potent antioxidant effects through various assays, indicating their potential in combating oxidative stress and related diseases. For instance, bromophenols isolated from the red algae Vertebrata lanosa showed better antioxidant effects than certain well-known antioxidants in biochemical assays, highlighting their potential as natural antioxidants (Olsen et al., 2013).

Enzyme Inhibition

Research on bromophenols has also explored their inhibitory effects on enzymes such as carbonic anhydrase, which plays a significant role in physiological processes including respiration and pH balance. Novel bromophenols synthesized from marine-derived compounds have shown inhibitory properties against human cytosolic carbonic anhydrase II, suggesting potential applications in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Environmental Behavior and Degradation

The environmental behavior of bromophenols, including their degradation pathways in natural and engineered systems, is a critical area of research. This encompasses studies on their transformation products and potential toxic effects. For example, the metabolism of 2,4,6-tribromophenol in rice plants has been extensively studied, revealing various transformation products and indicating potential environmental and food chain implications (Zhang et al., 2019).

Anticancer and Other Biological Activities

Bromophenols have been studied for their potential anticancer properties and effects on cell cycle regulation. Some derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting their application in cancer research and therapy (Guo et al., 2018).

Mechanism of Action

The biological properties of similar compounds have been studied in various organisms, such as bacteria, fungi, and plants. These compounds have been found to exhibit antimicrobial and antifungal activities, as well as antioxidant and cytotoxic properties. They have also been shown to inhibit the growth of cancer cells in vitro.

Safety and Hazards

BTMP is intended for R&D use only and is not advised for medicinal, household, or other uses .

properties

IUPAC Name

5-bromo-2,3,4-trimethoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO4/c1-5-6(11)8(13-2)10(15-4)9(14-3)7(5)12/h12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFOLLAZMUMUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668226
Record name 3-Bromo-4,5,6-trimethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5,6-trimethoxy-2-methylphenol

CAS RN

918799-14-1
Record name 3-Bromo-4,5,6-trimethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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